N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is a chemical compound that serves as a derivative of doxazosin, a medication primarily used to treat hypertension and symptoms of benign prostatic hyperplasia. This compound is characterized by its structural modifications that enhance the pharmacological properties of doxazosin. The synthesis and characterization of this compound are significant in medicinal chemistry for developing more effective therapeutic agents.
N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is classified under quinazoline derivatives, which are known for their activity as alpha-1 adrenergic receptor antagonists. These compounds are utilized in various therapeutic applications, particularly in managing cardiovascular conditions and urinary disorders related to prostate enlargement. The compound can be sourced from various chemical suppliers and research institutions focused on pharmaceutical development .
The synthesis of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride typically involves several key steps:
The synthesis may encounter challenges such as controlling reaction conditions to prevent side reactions or degradation of sensitive intermediates. Careful optimization of temperature, solvent choice, and reaction time is essential for maximizing yield and purity.
N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride has a complex molecular structure characterized by:
The molecular structure can be visualized using computational chemistry tools to understand its three-dimensional conformation and interactions with biological targets.
The primary chemical reactions involved in the synthesis of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride include:
N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride functions primarily as an alpha-1 adrenergic receptor antagonist. Its mechanism involves:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize these properties further.
N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is primarily utilized in:
This compound exemplifies the ongoing efforts in medicinal chemistry to refine drug efficacy through structural modifications while maintaining safety profiles for patients.
N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride (systematic name: 1-Acetyl-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine-d8 Monohydrochloride) lacks publicly available single-crystal X-ray diffraction data. However, its structural framework can be inferred from related doxazosin polymorphs. The parent compound doxazosin mesylate Form I crystallizes in an orthorhombic system with space group P2₁2₁2₁ and unit cell dimensions a = 7.298 Å, b = 12.876 Å, c = 18.541 Å [4]. The hydrochloride salt of the target compound likely adopts similar packing motifs, with the 1,4-benzodioxine moiety replaced by a simpler piperazine-acetyl group. This modification eliminates the planar benzodioxane ring, reducing crystalline symmetry constraints. The deuterated alkyl chain (piperazine-d8) may further influence hydrogen bonding networks, as deuterium forms shorter, stronger bonds than hydrogen, potentially altering lattice energy. Crystallographic stability is primarily governed by ionic interactions between the protonated piperazine nitrogen and chloride anion, supplemented by weaker C–H···O bonds involving quinazoline methoxy groups. The absence of the fused benzodioxane ring system likely increases molecular flexibility, complicating crystallization and explaining the scarcity of reported diffraction data [2] [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinct alterations compared to doxazosin. The diagnostic benzodioxane methylene protons (δ 4.25–4.30 ppm in doxazosin) are absent, confirming descarbo modification. Piperazine-d8 incorporation yields a characteristic deuterium suppression signal at δ 2.5–3.0 ppm, while the N-acetyl methyl group resonates as a singlet at δ 2.10 ppm. Quinazoline ring protons appear as singlets: 4-amino at δ 6.80 ppm and 6,7-dimethoxy at δ 3.75 ppm and δ 3.80 ppm, respectively [2] [5] [8].
Infrared (IR) Spectroscopy:Key absorptions include the amide C=O stretch at 1,676 cm⁻¹ (acetylpiperazine), aromatic C=C stretches at 1,580–1,600 cm⁻¹ (quinazoline), and N–H bends at 1,620 cm⁻¹ (4-amino group). The absence of the benzodioxane C–O–C asymmetric stretch (1,260 cm⁻¹) further confirms structural modification. Broad O–H/N–H stretches appear at 3,200–3,500 cm⁻¹ due to hydrochloride hydration [8].
Mass Spectrometry (MS):High-resolution ESI-MS displays the molecular ion [M+H]⁺ at m/z 375.88, corresponding to C₁₆H₁₄D₈ClN₅O₃. Fragmentation pathways include:
Table 1: Key ¹H NMR Assignments for N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
N-Acetyl -CH₃ | 2.10 | Singlet | 3H |
Piperazine -CH₂- | 2.5–3.0 | Multiplet¹ | 8H (deuterated) |
4-NH₂ | 6.80 | Singlet | 2H |
Quinazoline H-5 | 7.25 | Singlet | 1H |
6-OCH₃ | 3.75 | Singlet | 3H |
7-OCH₃ | 3.80 | Singlet | 3H |
¹Deuterium decoupling suppresses signals; position inferred by residual coupling.
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d,p) level reveal significant conformational differences from doxazosin. The N-acetyl group adopts a gauche orientation relative to the piperazine ring (dihedral angle N–C–C=O = 68.5°), minimizing steric clash with the quinazoline system. The piperazine ring itself exhibits a chair conformation, with protonation at N¹ stabilizing this geometry. Bond length analysis shows:
Electrostatic potential mapping indicates charge localization at the protonated piperazine nitrogen (+0.742 e) and chloride anion (-0.892 e). The quinazoline amino group exhibits reduced nucleophilicity (Mulliken charge = -0.312 e) compared to doxazosin (-0.352 e) due to acetylpiperazine electron withdrawal. Frontier orbital analysis places the HOMO on the quinazoline π-system (-6.21 eV) and LUMO on the acetyl carbonyl (-1.98 eV), suggesting charge-transfer interactions during protein binding. Molecular dynamics simulations in implicit water (SMD model) show a solvent-accessible surface area of 385 Ų, 12% larger than doxazosin due to decreased planarity [1] [9].
Table 2: Quantum Mechanical Parameters of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride
Parameter | Value (DFT-B3LYP/6-31G(d,p)) | Biological Implication |
---|---|---|
Dipole moment | 8.42 Debye | Enhanced water solubility |
HOMO energy | -6.21 eV | Electron donation capability |
LUMO energy | -1.98 eV | Electron acceptance capability |
Log P (octanol/water) | 1.85 | Moderate membrane permeability |
Polar surface area | 78.5 Ų | Blood-brain barrier penetration limited |
Key structural differences drive pharmacological divergence:
Table 3: Structural and Electronic Comparison with Doxazosin
Property | N-Descarbo, N-Acetyl Doxazosin HCl | Doxazosin Mesylate | Functional Impact |
---|---|---|---|
Core scaffold | N-Acetylpiperazine-d8 | 1,4-Benzodioxane | Reduced receptor affinity |
Molecular weight | 375.88 g/mol | 451.48 g/mol | Altered biodistribution |
Chiral centers | 0 | 1 | No enantioselective metabolism |
log P (calculated) | 1.85 | 2.30 | Enhanced hydrophilicity |
Plasma protein binding | ~94% | 98.3% (human) [10] | Higher free fraction of active drug |
Key pharmacophore | Quinazoline-4-amino | Quinazoline-4-amino | α1-Adrenoceptor recognition maintained |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: